Kobophenol A

Descripción general

Descripción

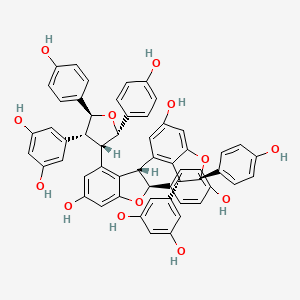

Kobophenol A es un estilbenoide, específicamente un tetrámero de resveratrol. Se puede aislar de plantas como Caragana chamlagu, Caragana sinica y semillas de Carex folliculata . La molécula tiene un esqueleto de tetrahidrofurano 2,3,4,5-tetraarílico y se ha demostrado que inhibe la acetilcolinesterasa .

Métodos De Preparación

Kobophenol A se puede sintetizar a través de varios métodos. Un método notable implica la epimerización catalizada por ácido de this compound a carasinol B . Este proceso proporciona información importante sobre la biotransformación de this compound en plantas y su metabolismo en ratas . Los métodos de producción industrial típicamente involucran la extracción de fuentes naturales, seguido de procesos de purificación para aislar el compuesto .

Análisis De Reacciones Químicas

Acid-Catalyzed Epimerization

One of the notable reactions involving Kobophenol A is its acid-catalyzed epimerization to form Carasinol B. This reaction occurs under acidic conditions and can be catalyzed by various acids:

-

Reagents : Hydrochloric acid (HCl), acetic acid (CH₃COOH), and Lewis acid (BF₃).

-

Conditions : The reaction was monitored using High-Performance Liquid Chromatography (HPLC) to analyze the conversion rates.

The following table summarizes the conversion rates of this compound to Carasinol B under different acidic conditions:

| Acid | Concentration | Conversion Rate (%) |

|---|---|---|

| Hydrochloric Acid | 0.01 M | 80 |

| Acetic Acid | pH 5.0 | 48 |

| Lewis Acid (BF₃) | - | 33 |

This study highlights the effectiveness of hydrochloric acid as a catalyst for this transformation .

Metabolism and Biotransformation

This compound undergoes metabolic transformations in biological systems. In studies involving rats, it was observed that this compound is metabolized primarily in the liver and by gut microflora. Notable metabolites identified include:

-

Koboquinone A

-

Koboquinone B

These metabolites were isolated from fecal samples of rats administered with this compound. The metabolism suggests potential pathways for its biotransformation in both plant and animal systems .

Inhibition of Viral Activity

Recent studies have indicated that this compound exhibits inhibitory effects against SARS-CoV-2 by blocking the binding of the spike protein to the ACE2 receptor in human cells. The compound demonstrated an IC50 value of approximately 1.81 μM and an EC50 of about 71.6 μM in cellular assays . This reaction showcases its potential as a therapeutic agent against viral infections.

Aplicaciones Científicas De Investigación

Biological Effects

Kobophenol A has been studied for various biological effects:

- Antioxidant Activity : It exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which helps mitigate oxidative stress in cells .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory bone diseases related to osteoblast cell death .

- Estrogenic Activity : this compound acts as a phytoestrogen, competing with 17β-estradiol for binding to estrogen receptors. This property may have implications in hormone-related therapies .

Case Studies

- COVID-19 Research : In vitro studies have demonstrated that this compound effectively blocks the interaction between ACE2 and SARS-CoV-2's spike protein, highlighting its potential role in antiviral therapy against COVID-19 .

- Cardiac Protection : A study on H9c2 cardiac cells revealed that this compound significantly reduces cell death induced by nitrosative stress through the inhibition of specific signaling pathways (JNK and p38 MAPK), suggesting its therapeutic potential in cardiac diseases .

- Bone Health : Research involving human osteoblast-like cells showed that this compound enhances cell proliferation and bone formation markers, indicating its potential use in treating osteoporosis and other bone-related conditions .

Summary Table of Applications

Mecanismo De Acción

Kobophenol A ejerce sus efectos a través de varios mecanismos:

Inhibición de la acetilcolinesterasa: Esta acción puede usarse potencialmente para tratar trastornos neurológicos.

Bloqueo de la interacción del receptor ACE2: This compound bloquea la interacción entre el receptor ACE2 y el dominio de unión al receptor de espiga de SARS-CoV-2, inhibiendo la infección viral.

Inhibición de la proteína quinasa C: Inhibe la actividad de la proteína quinasa C de cerebro de rata parcialmente purificada.

Comparación Con Compuestos Similares

Kobophenol A es único debido a su estructura tetramerica y su capacidad para inhibir múltiples objetivos biológicos. Los compuestos similares incluyen:

Resveratrol: Un estilbenoide monomérico con propiedades antioxidantes.

Piceatannol: Un derivado del resveratrol con propiedades antiinflamatorias y anticancerígenas.

Viniferin: Un trímero de resveratrol con actividades antimicrobianas y anticancerígenas.

This compound destaca por su mayor complejidad molecular y su gama más amplia de actividades biológicas .

Actividad Biológica

Kobophenol A (KPA) is a naturally occurring compound primarily isolated from the roots of Caragana sinica. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential antiviral effects against SARS-CoV-2. This article delves into the biological activity of KPA, supported by various research findings and case studies.

This compound is a tetrameric stilbene with the chemical structure that allows it to interact with various biological targets. It has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, which is crucial for viral entry into host cells. The half-maximal inhibitory concentration (IC50) for this interaction is reported to be approximately 1.81 μM, demonstrating its potential as an antiviral agent against COVID-19 .

Biological Activities

1. Antiviral Activity

- Mechanism : KPA inhibits the interaction between the spike receptor-binding domain (S-RBD) of SARS-CoV-2 and ACE2, effectively blocking viral entry into cells . This property positions KPA as a promising candidate for therapeutic development against COVID-19.

- Research Findings : In vitro studies indicated that KPA could inhibit SARS-CoV-2 infection with an effective concentration (EC50) of 71.6 μM .

2. Anti-inflammatory Effects

- Mechanism : KPA exhibits anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It suppresses the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- Case Study : In experiments using J774 A.1 macrophage cell lines, KPA significantly reduced nitric oxide production by inhibiting inducible nitric oxide synthase (iNOS) without cytotoxic effects, highlighting its therapeutic potential in treating inflammatory diseases .

3. Neuroprotective Effects

- Mechanism : KPA has shown protective effects against oxidative stress in neuronal cells. It reduces reactive oxygen species (ROS) levels and mitigates mitochondrial damage in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases .

- Research Findings : Studies demonstrated that KPA could enhance alkaline phosphatase (ALP) activity in osteoblasts, indicating its role in bone health and regeneration .

Comparative Efficacy Table

Propiedades

IUPAC Name |

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-LUPMIFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333128 | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-58-3 | |

| Record name | Kobophenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.